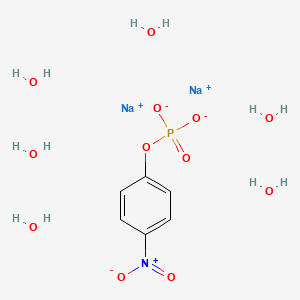
1,4-Bis(2-chloroethyl)benzene
Overview
Description
1,4-Bis(2-chloroethyl)benzene is a chemical compound with the molecular formula C10H12Cl2 . It has an average mass of 203.108 Da and a monoisotopic mass of 202.031601 Da .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(2-chloroethyl)benzene consists of a benzene ring with two chloroethyl groups attached at the 1 and 4 positions .Physical And Chemical Properties Analysis
1,4-Bis(2-chloroethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 44.0 to 48.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
1. Polymerization Initiators and Intermediates
1,4-Bis(2-chloroethyl)benzene derivatives have been explored as novel initiators or transfer agents for cationic polymerizations. This class of compounds, often modified into various derivatives, plays a crucial role in initiating the polymerization process, as seen in the study of 1,4-bis(1-methoxy-1-methylethyl)benzene's interaction with BCl3 in CH2Cl2 for initiating polymerizations (Dittmer, Pask, & Nuyken, 1992).
2. Structural Characterization and Theoretical Studies
Structural characterization and theoretical studies of 1,4-bis(2-chloroethyl)benzene derivatives are significant for understanding their properties and applications. The molecular structure, characterized through methods like X-ray crystallography, provides insights into the molecule's properties and potential applications, as seen in the study of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene (Percino et al., 2014).
3. Optoelectronic Materials Development
Derivatives of 1,4-bis(2-chloroethyl)benzene are promising materials for optoelectronic device applications. Their unique properties, like light absorption and emission, make them suitable for use in devices like light-emitting diodes (LEDs) and solar cells. An example is the preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals, demonstrating significant potential in optoelectronics (Baba & Nishida, 2014).
4. Iodine Capture and Environmental Applications
1,4-Bis(2-chloroethyl)benzene derivatives have been used in the development of materials for environmental applications, such as iodine capture. These materials, with unique morphologies and high surface areas, demonstrate exceptional performance in adsorbing iodine, indicating their potential in addressing environmental challenges like radioactive iodine containment (Xiong et al., 2019).
5. Synthesis of Novel Compounds and Materials
The synthesis of novel compounds utilizing 1,4-bis(2-chloroethyl)benzene as a precursor or intermediate is a significant area of research. These synthesized compounds have diverse applications, ranging from pharmaceuticals to advanced materials, as demonstrated in various studies including the synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene under microwave irradiation (Yu-huan, 2012).
Safety and Hazards
1,4-Bis(2-chloroethyl)benzene is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
1,4-bis(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMHFGIZPKYWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372757 | |
| Record name | 1,4-bis(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-chloroethyl)benzene | |
CAS RN |
7379-84-2 | |
| Record name | 1,4-bis(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(2-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)







![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)




